molecular formula C10H12BrNO2 B1445058 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide CAS No. 1250229-89-0

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Cat. No.: B1445058
CAS No.: 1250229-89-0
M. Wt: 258.11 g/mol
InChI Key: YGADQQVASHERFI-UHFFFAOYSA-N
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Description

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the N-position, a hydroxyl group at the 2-position, and a methyl group at the N-position of the benzamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide typically involves the bromination of N-ethyl-2-hydroxy-N-methylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the bromine atom and hydroxyl group allows for specific binding interactions with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-ethyl-2-hydroxybenzamide
  • 4-bromo-N-methyl-2-hydroxybenzamide
  • 4-bromo-N-ethylbenzamide

Uniqueness

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is unique due to the combination of its bromine, ethyl, hydroxyl, and methyl groups, which confer specific chemical and biological properties. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-12(2)10(14)8-5-4-7(11)6-9(8)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGADQQVASHERFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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